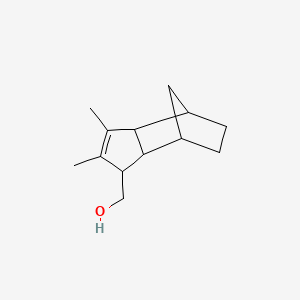
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol: is a chemical compound with the molecular formula C12H18O . It is also known by its systematic name 7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydrodimethyl-4 . This compound is characterized by its unique structure, which includes a hexahydroindenemethanol core with dimethyl and methano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol typically involves the hydrogenation of indene derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Saturated derivatives
Substitution: Halogenated compounds
Scientific Research Applications
Chemistry: In chemistry, 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: Its structural features allow it to act as a probe for investigating biological processes .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It is studied for its effects on specific molecular targets and pathways, which could lead to the development of new drugs .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
- 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl isobutyrate
Comparison: Compared to similar compounds, 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indenemethanol is unique due to its specific substitution pattern and structural features . These characteristics confer distinct reactivity and stability, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
94021-61-1 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(4,5-dimethyl-3-tricyclo[5.2.1.02,6]dec-4-enyl)methanol |
InChI |
InChI=1S/C13H20O/c1-7-8(2)12-9-3-4-10(5-9)13(12)11(7)6-14/h9-14H,3-6H2,1-2H3 |
InChI Key |
JWDLWDVSDATNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2C3CCC(C3)C2C1CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


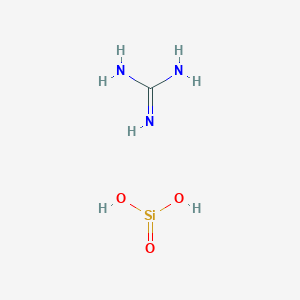
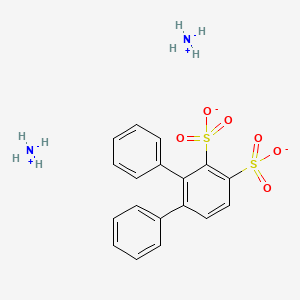
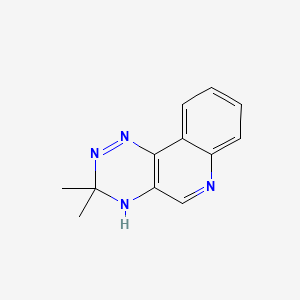

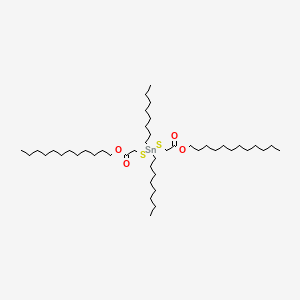
![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)
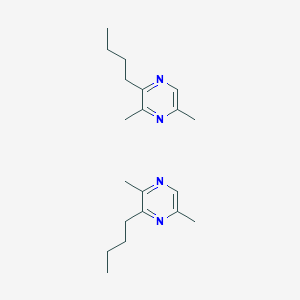
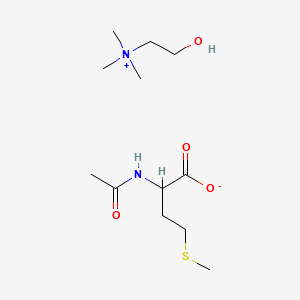
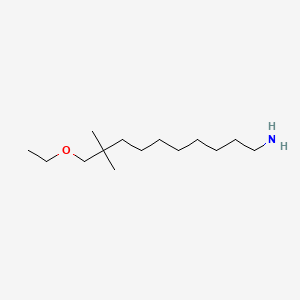
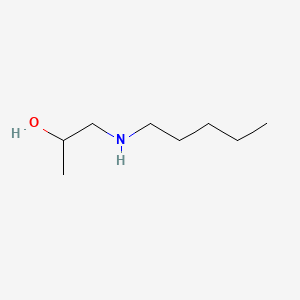
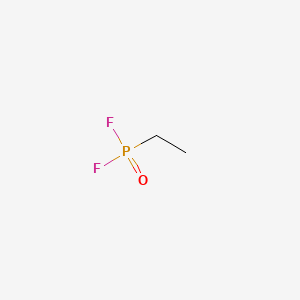
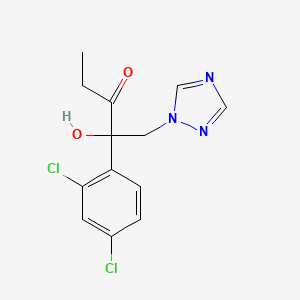

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
